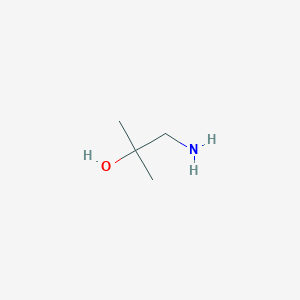

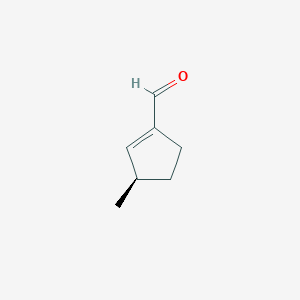

1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)methyl)amino)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

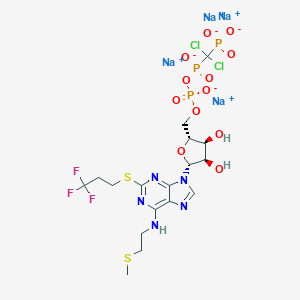

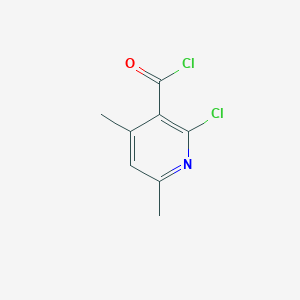

El clorhidrato de 7U85 es un compuesto conocido por su actividad biocida y su potencial como agente antitumoral . Es un derivado de benzo[c]carbazol propanodiol con la fórmula química C({22})H({25})ClN({2})O({2}) y un peso molecular de 384,90 g/mol . Este compuesto ha despertado interés en la investigación científica debido a sus prometedoras actividades biológicas.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis del clorhidrato de 7U85 implica múltiples pasos, comenzando con el precursor adecuado de benzo[c]carbazol. La ruta sintética generalmente incluye:

Formación del núcleo de benzo[c]carbazol: Este paso implica reacciones de ciclización para formar la estructura central.

Funcionalización: Introducción de grupos funcionales como hidroxilo y amino mediante diversas reacciones orgánicas.

Formación de clorhidrato: El paso final implica la conversión de la base libre a su sal de clorhidrato mediante el tratamiento con ácido clorhídrico.

Métodos de Producción Industrial

La producción industrial del clorhidrato de 7U85 probablemente seguiría rutas sintéticas similares, pero a mayor escala. Esto implica optimizar las condiciones de reacción para obtener mayores rendimientos y pureza, utilizando reactivos y disolventes de grado industrial, y empleando reactores y sistemas de purificación a gran escala.

Análisis De Reacciones Químicas

Tipos de Reacciones

El clorhidrato de 7U85 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, alterando potencialmente la actividad biológica.

Sustitución: Diversas reacciones de sustitución pueden introducir diferentes sustituyentes en la molécula, afectando sus propiedades.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Se pueden utilizar reactivos como haluros de alquilo o cloruros de acilo en condiciones básicas o ácidas.

Principales Productos

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados o cetónicos, mientras que la reducción podría producir derivados de amina o alcohol.

Aplicaciones Científicas De Investigación

El clorhidrato de 7U85 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar mecanismos de reacción y desarrollar nuevas metodologías sintéticas.

Biología: Se investiga por sus propiedades biocidas, incluidas las actividades antibacterianas y antifúngicas.

Industria: Posibles aplicaciones en el desarrollo de nuevos fármacos y biocidas.

Mecanismo De Acción

El mecanismo de acción del clorhidrato de 7U85 implica su interacción con dianas moleculares específicas dentro de las células. Se cree que interfiere con los procesos celulares críticos para la supervivencia y proliferación celular. Las vías y dianas exactas aún están bajo investigación, pero se sabe que induce la apoptosis (muerte celular programada) en las células cancerosas .

Comparación Con Compuestos Similares

El clorhidrato de 7U85 se puede comparar con otros derivados de benzo[c]carbazol y compuestos biocidas similares:

Derivados de benzo[c]carbazol: Estos compuestos comparten una estructura central similar, pero difieren en sus grupos funcionales, lo que afecta sus actividades biológicas.

Otros agentes biocidas: Compuestos como triclosán y clorhexidina también exhiben actividad biocida, pero tienen diferentes estructuras químicas y mecanismos de acción.

Lista de Compuestos Similares

Triclosán: Un agente antibacteriano y antifúngico ampliamente utilizado.

Clorhexidina: Un antiséptico eficaz contra una amplia gama de microorganismos.

Benzo[a]pireno: Otro hidrocarburo aromático policíclico con actividad biológica, aunque es principalmente conocido por sus propiedades cancerígenas.

Propiedades

Número CAS |

120097-91-8 |

|---|---|

Fórmula molecular |

C22H24N2O2 |

Peso molecular |

348.4 g/mol |

Nombre IUPAC |

2-methyl-2-[(7-methylbenzo[c]carbazol-10-yl)methylamino]propane-1,3-diol |

InChI |

InChI=1S/C22H24N2O2/c1-22(13-25,14-26)23-12-15-7-9-19-18(11-15)21-17-6-4-3-5-16(17)8-10-20(21)24(19)2/h3-11,23,25-26H,12-14H2,1-2H3 |

Clave InChI |

JVMISFXHWOKYOX-UHFFFAOYSA-N |

SMILES |

CC(CO)(CO)NCC1=CC2=C(C=C1)N(C3=C2C4=CC=CC=C4C=C3)C |

SMILES canónico |

CC(CO)(CO)NCC1=CC2=C(C=C1)N(C3=C2C4=CC=CC=C4C=C3)C |

Key on ui other cas no. |

120097-91-8 |

Sinónimos |

1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)meth yl)amino)- |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5H-Pyrido[3,2-b]indole](/img/structure/B44905.png)

![[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44912.png)